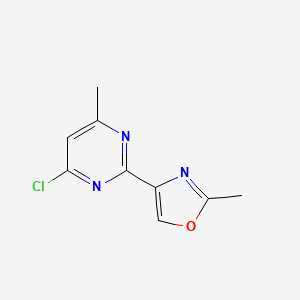

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

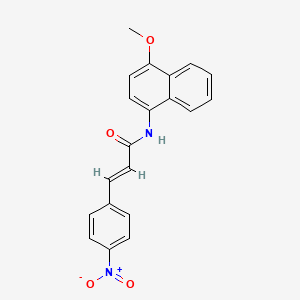

“4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole” were not found, related compounds such as α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore have been synthesized . The synthesis of these compounds was achieved by the Kabachnik-Fields reaction using sulfated Titania, a solid acid catalyst .

Aplicaciones Científicas De Investigación

Multicomponent Reactions and Unusual Cyclocondensation

Research by Sakhno et al. (2011) explored the reactivity of related compounds in multicomponent reactions, highlighting an unusual direction of cyclocondensation leading to the formation of unprecedented derivatives. This study provides insight into the complex chemical behaviors and potential applications of pyrimidinyl-oxazole compounds in synthetic chemistry (Sakhno et al., 2011).

Antifungal and Antimicrobial Applications

A series of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were designed and synthesized by Bai et al. (2020), exhibiting moderate to high fungicidal activities against several phytopathogens. This suggests potential applications of pyrimidinyl-oxazole compounds in developing new fungicides (Bai et al., 2020).

Synthesis and Characterization of Heterocyclic Derivatives

Mohammad et al. (2017) undertook the synthesis of new heterocyclic derivatives starting from 6-methyl 2-thiouracil, indicating the versatility of pyrimidinyl compounds in synthesizing structurally diverse heterocycles with potential biological activities (Mohammad et al., 2017).

Medicinal Chemistry and Biological Activity

Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, which demonstrated significant anticancer and antimicrobial activities. This underscores the relevance of pyrimidinyl-oxazole structures in medicinal chemistry and drug discovery (Katariya et al., 2021).

Oxidation Reactions and Chemical Transformations

Zolfigol et al. (2006) used related chemical reagents for effective oxidation of pyrazolines to pyrazoles under mild conditions, illustrating the chemical utility of pyrimidinyl and oxazole compounds in facilitating specific chemical transformations (Zolfigol et al., 2006).

Propiedades

IUPAC Name |

4-(4-chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-3-8(10)13-9(11-5)7-4-14-6(2)12-7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSWOZKRVIROQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=COC(=N2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)

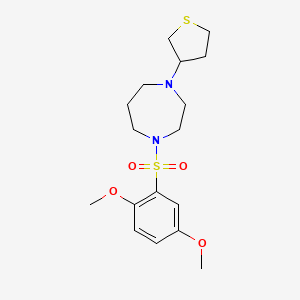

![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)

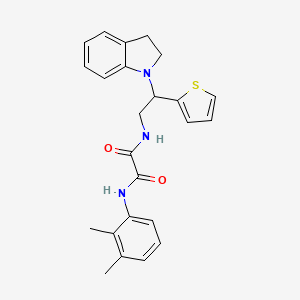

![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)

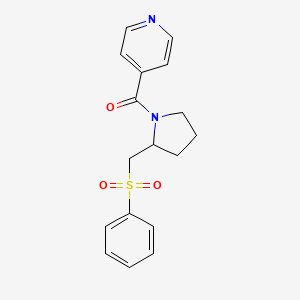

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)

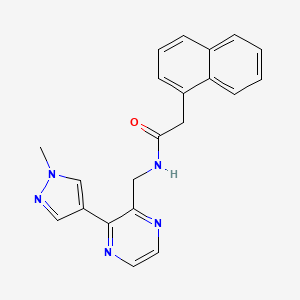

![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)